![molecular formula C19H21N3O3S B2790478 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 886903-68-0](/img/structure/B2790478.png)
2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . More complex heterocycles presenting the imidazole ring in their structure are described in the literature, such as benzo[d]imidazo[2,1-b]thiazoles .
Chemical Reactions Analysis
The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals is investigated via OH-addition and H-abstraction pathways . It was found that OH addition proceeds more rapidly than H-abstraction by several orders of magnitude .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
- Anticancer Agents : Imidazoles have been investigated for their antitumor properties. The compound’s structural features may contribute to inhibiting cancer cell growth or metastasis .
- Antifungal and Antibacterial Drugs : Imidazoles serve as the core structure in antifungal medications (e.g., clotrimazole, fluconazole) and antibacterial agents (e.g., metronidazole). These drugs target specific enzymes or cellular processes in pathogens .
Agrochemicals and Crop Protection
Imidazoles find applications in agriculture, particularly as agrochemicals. Their fungicidal and insecticidal properties make them valuable for crop protection:
- Fungicides : Imidazole-based fungicides control fungal diseases in crops. They inhibit fungal enzymes or disrupt cell membranes, preventing pathogen growth .
- Insecticides : Some imidazole derivatives exhibit insecticidal activity against pests. Researchers continue to explore their potential in integrated pest management .
Coordination Chemistry and Catalysis
Imidazoles can coordinate with metal ions, leading to interesting catalytic applications:
- Metal-Organic Frameworks (MOFs) : Imidazole-containing MOFs serve as catalysts for various reactions, including organic transformations and gas storage .
- Transition Metal Complexes : Imidazole ligands coordinate with transition metals, influencing their reactivity in catalytic processes .
Materials Science and Optoelectronics
The compound’s unique structure contributes to its relevance in materials science:
- Organic Light-Emitting Diodes (OLEDs) : Imidazole derivatives have been explored as emissive materials in OLEDs due to their photoluminescent properties .
- Conductive Polymers : Imidazole-containing polymers exhibit electrical conductivity, making them useful in electronic devices .
Supramolecular Chemistry and Host-Guest Interactions
Imidazoles participate in supramolecular assemblies and host-guest interactions:
- Molecular Recognition : Researchers study imidazole-based receptors for their ability to selectively bind specific molecules or ions .
- Self-Assembly : Imidazole-containing compounds can self-assemble into functional nanostructures with potential applications in drug delivery or sensing .
Analytical Chemistry
Imidazoles play a role in analytical methods:
Mechanism of Action
Target of Action
It is known that imidazole-based compounds can interact with various biological targets . For instance, some imidazole derivatives have shown antibacterial activities against various microorganisms
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazole derivatives can exhibit a wide range of interactions with their targets, depending on the specific structure of the compound and the nature of the target . The compound’s isopropylsulfonyl group and N-methyl-N-phenylacetamide moiety may influence its interaction with its targets, but further studies are required to elucidate these interactions.
Biochemical Pathways
Imidazole and its derivatives are known to play important roles in various biochemical processes . For example, the imidazole ring is a key component of histidine, an amino acid that plays a crucial role in protein structure and function
Pharmacokinetics
It is known that imidazole compounds can exhibit good tissue penetration and permeability
Result of Action
Imidazole derivatives have been shown to exhibit various biological activities, including antibacterial effects
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Future research may focus on the development of novel imidazole-based compounds with improved pharmacological properties .
properties
IUPAC Name |
N-methyl-N-phenyl-2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14(2)26(24,25)19-20-16-11-7-8-12-17(16)22(19)13-18(23)21(3)15-9-5-4-6-10-15/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIDFLHDUFGWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide |
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